1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole is an organic compound that features a tetrazole ring attached to a phenyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
The synthesis of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole typically involves the following steps:
Formation of the boronate ester: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a halogenated phenyl compound under palladium-catalyzed conditions to form the corresponding boronate ester.
Tetrazole ring formation: The boronate ester is then subjected to a cyclization reaction with sodium azide and a suitable electrophile to form the tetrazole ring.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole undergoes various chemical reactions, including:
Substitution reactions: The boronate ester moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and reduction: The tetrazole ring can undergo oxidation to form azides or reduction to form amines under specific conditions.
Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts, sodium azide, and various electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.
Scientific Research Applications
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole has several scientific research applications:
Organic synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Medicinal chemistry: The tetrazole ring is a bioisostere of carboxylic acids and is used in the design of pharmaceuticals to improve metabolic stability and bioavailability.
Materials science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester and tetrazole moieties. The boronate ester can form covalent bonds with electrophiles, while the tetrazole ring can interact with biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole can be compared with similar compounds such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the tetrazole ring, making it less versatile in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a tetrazole ring, which affects its reactivity and applications.
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester: Another boronate ester with different substituents, leading to different chemical properties and uses.
These comparisons highlight the unique combination of the boronate ester and tetrazole ring in this compound, which contributes to its versatility and wide range of applications.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-6-5-7-11(8-10)18-9-15-16-17-18/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWVFZCDICQJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.